4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride
CAS No.: 1385696-77-4
Cat. No.: VC4080884
Molecular Formula: C13H17ClF3NO
Molecular Weight: 295.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1385696-77-4 |
|---|---|
| Molecular Formula | C13H17ClF3NO |
| Molecular Weight | 295.73 |
| IUPAC Name | 4-[[2-(trifluoromethyl)phenyl]methyl]oxan-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-4-2-1-3-10(11)9-12(17)5-7-18-8-6-12;/h1-4H,5-9,17H2;1H |
| Standard InChI Key | XBEZRTQOMOUNMS-UHFFFAOYSA-N |
| SMILES | C1COCCC1(CC2=CC=CC=C2C(F)(F)F)N.Cl |
| Canonical SMILES | C1COCCC1(CC2=CC=CC=C2C(F)(F)F)N.Cl |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure combines a tetrahydropyran ring (oxane) with a primary amine at the 4-position, linked to a 2-(trifluoromethyl)phenyl group via a methylene bridge. The hydrochloride salt form improves solubility, a common strategy in pharmaceutical chemistry . Key features include:
-
Tetrahydropyran ring: A six-membered oxygen-containing heterocycle contributing to conformational rigidity.
-
Trifluoromethyl group: Electron-withdrawing properties enhance aromatic ring stability and influence lipophilicity.
-
Amine functionality: Provides a site for protonation, enabling salt formation and potential hydrogen bonding in biological systems .
The SMILES notation (C1COCCC1(CC2=CC=CC=C2C(F)(F)F)N.Cl) and InChIKey (XBEZRTQOMOUNMS-UHFFFAOYSA-N) confirm the connectivity and stereochemistry .
Physicochemical Properties
Data from multiple sources indicate:
The trifluoromethyl group increases lipophilicity (logP), potentially enhancing blood-brain barrier permeability, though experimental validation is lacking.
Synthesis and Manufacturing
Analytical Characterization
Techniques such as NMR (¹H, ¹³C, ¹⁹F), HRMS, and HPLC are essential for verifying purity and structure. The ¹⁹F NMR spectrum would show a characteristic triplet for the -CF₃ group near -60 ppm .
Future Research Directions
Priority Areas
-
Biological screening: Assays for kinase inhibition, GPCR activity, and antimicrobial effects.
-
ADME studies: Pharmacokinetic profiling to assess absorption, distribution, and excretion.
-
Synthetic optimization: Development of enantioselective routes for chiral variants .
Collaborative Opportunities
-
Academia-industry partnerships: Leverage computational modeling to predict targets (e.g., molecular docking).
-
Regulatory engagement: Preclinical safety assessments to meet FDA/EMA guidelines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume